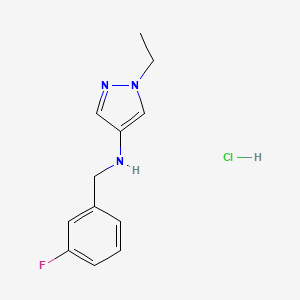
1-Ethyl-N-(3-fluorobenzyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-(3-fluorobenzyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethyl group, a fluorobenzyl group, and an amine group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-Ethyl-N-(3-fluorobenzyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzylamine with ethyl 4-chloro-1H-pyrazole-3-carboxylate under basic conditions to form the desired product. The reaction typically requires the use of a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to reflux for several hours, followed by purification of the product through column chromatography or recrystallization.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Ethyl-N-(3-fluorobenzyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrazole derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of new ligands for catalysis and coordination chemistry.
Biology: The compound exhibits biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its potential as a lead compound in drug discovery and development.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and inflammatory disorders. It acts as an inhibitor of specific enzymes and receptors involved in disease pathways.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. It is also employed in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-(3-fluorobenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as kinases or proteases, blocking their activity and disrupting cellular processes. It can also bind to receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Ethyl-N-(3-fluorobenzyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Ethyl-N-(3-chlorobenzyl)-1H-pyrazol-4-amine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of different halogens can affect the compound’s reactivity and biological activity.
1-Ethyl-N-(3-methylbenzyl)-1H-pyrazol-4-amine: This compound has a methyl group instead of a fluorine atom. The substitution of different functional groups can influence the compound’s properties and applications.
1-Ethyl-N-(3-nitrobenzyl)-1H-pyrazol-4-amine: This compound contains a nitro group, which can significantly alter its chemical reactivity and biological activity compared to the fluorobenzyl derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
1856057-80-1 |
|---|---|
Molecular Formula |
C12H15ClFN3 |
Molecular Weight |
255.72 g/mol |
IUPAC Name |
1-ethyl-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c1-2-16-9-12(8-15-16)14-7-10-4-3-5-11(13)6-10;/h3-6,8-9,14H,2,7H2,1H3;1H |
InChI Key |
UZBRFNFOMIDNGV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















